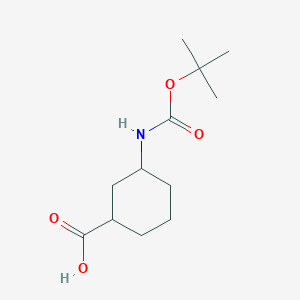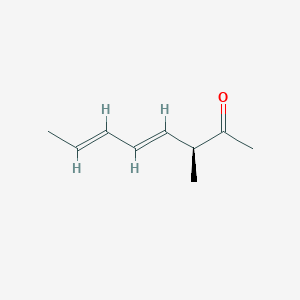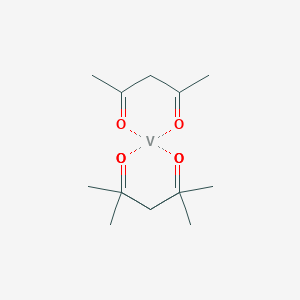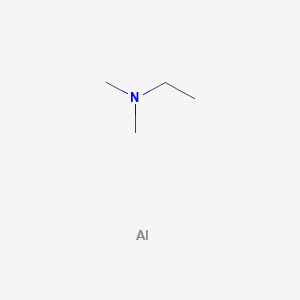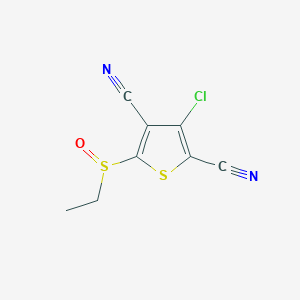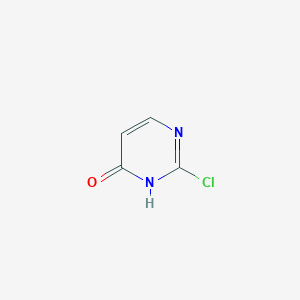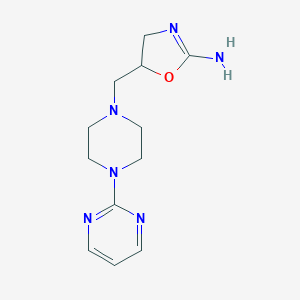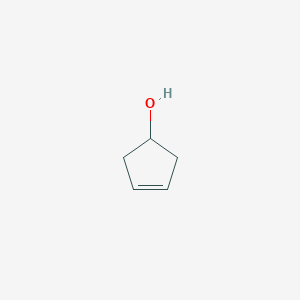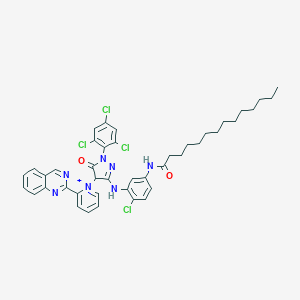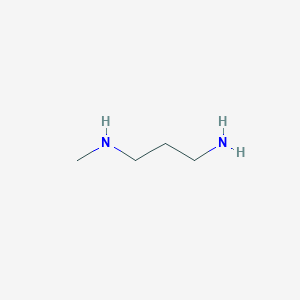![molecular formula C13H19NO2 B050803 [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide CAS No. 114862-02-1](/img/structure/B50803.png)
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, commonly known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications.
Mecanismo De Acción
Etomidate acts on gamma-aminobutyric acid (GABA) receptors in the brain to enhance the inhibitory effects of GABA. This leads to the suppression of neuronal activity and the induction of anesthesia. Etomidate has a high affinity for GABA-A receptors, which are responsible for mediating the sedative and hypnotic effects of the drug.
Efectos Bioquímicos Y Fisiológicos
Etomidate has several biochemical and physiological effects, including the suppression of the stress response, the reduction of cerebral blood flow, and the inhibition of adrenocortical steroid synthesis. These effects make etomidate a useful agent for induction of anesthesia in patients with cardiovascular disease and those at risk of adrenal insufficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies that require precise control of anesthesia. However, etomidate can also cause respiratory depression and hypotension, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on etomidate. One area of interest is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the long-term effects of etomidate on cognitive function and memory. Finally, studies are needed to better understand the mechanisms underlying the adverse effects of etomidate, such as respiratory depression and hypotension, and to develop strategies to mitigate these effects.
Conclusion:
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, or etomidate, is a widely used intravenous anesthetic agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications. Its use in laboratory experiments has provided valuable insights into various physiological processes and disease conditions. Further research is needed to develop new analogs and to better understand the long-term effects and adverse effects of etomidate.
Métodos De Síntesis
The synthesis of etomidate involves the condensation of 2-ethyl-1,3-propanediol with 2,6-dimethylphenol to form the intermediate 2-ethyl-1,3-dimethyl-6-hydroxyphenylpropan-1-one. This intermediate is then reacted with N-methylisopropylamine to yield etomidate.
Aplicaciones Científicas De Investigación
Etomidate has been widely used in scientific research for its anesthetic properties. It is commonly used to induce anesthesia in animal models to study various physiological processes and disease conditions. Etomidate has also been used in human studies to investigate the effects of anesthesia on cognitive function and memory.
Propiedades
Número CAS |
114862-02-1 |
|---|---|
Nombre del producto |
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
Clave InChI |
DLCQLMHJQKRDPA-PWSUYJOCSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



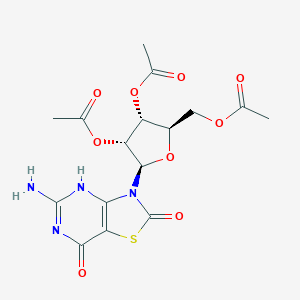
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
